molecular formula C21H20N2O3 B6102972 2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide

2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B6102972
M. Wt: 348.4 g/mol
InChI Key: VQXXVFSJWCDIJB-UHFFFAOYSA-N
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Description

2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an oxo group, an oxolan-2-ylmethyl group, and a phenylindolizin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane with a suitable nucleophile.

    Introduction of the phenylindolizin-3-yl group: This step might involve the cyclization of a precursor molecule containing a phenyl group and an appropriate leaving group.

    Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Pathways involved: Could include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide: can be compared with other acetamides or indolizine derivatives.

    Similar compounds: N-(2-phenylindolizin-3-yl)acetamide, 2-oxo-N-(oxolan-2-ylmethyl)acetamide.

Uniqueness

    Unique structural features: The combination of the oxo group, oxolan-2-ylmethyl group, and phenylindolizin-3-yl group.

    Distinct properties: Potentially unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXXVFSJWCDIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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